1-Methyl-3-pyrrolidinyl Benzoate chemical structure and properties
1-Methyl-3-pyrrolidinyl Benzoate chemical structure and properties
An In-depth Technical Guide to 1-Methyl-3-pyrrolidinyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and known properties of 1-Methyl-3-pyrrolidinyl Benzoate. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also outlines a plausible synthetic pathway and discusses general properties based on its chemical structure.
Chemical Structure and Identification
1-Methyl-3-pyrrolidinyl Benzoate is an organic compound featuring a benzoate group ester-linked to a methylated pyrrolidine ring.
IUPAC Name: (1-Methylpyrrolidin-3-yl) benzoate[1] CAS Number: 13220-17-2[1][2][3] SMILES: c1ccccc1C(=O)OC2CCN(C)C2[1]
Chemical Formula: C₁₂H₁₅NO₂
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 205.25 g/mol | Calculated |
| Chemical Formula | C₁₂H₁₅NO₂ | [1] |
Synthesis
A specific, detailed experimental protocol for the synthesis of 1-Methyl-3-pyrrolidinyl Benzoate is not explicitly described in the available literature. However, a plausible and common method for its preparation is through the Fischer esterification of 1-Methyl-3-pyrrolidinol with benzoic acid.
Proposed Synthetic Workflow
The synthesis can be logically divided into two main stages: the synthesis of the precursor, 1-Methyl-3-pyrrolidinol, followed by its esterification.
Caption: Proposed synthesis workflow for 1-Methyl-3-pyrrolidinyl Benzoate.
Experimental Protocols
A potential method for the synthesis of 1-Methyl-3-pyrrolidinol involves the reaction of 1,4-dichloro-2-butanol with methylamine.
Materials:
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1,4-Dichloro-2-butanol
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40 wt% aqueous solution of methylamine
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Sodium hydroxide
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Ethanol
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Anhydrous magnesium sulfate
Procedure (based on a similar synthesis[4]):
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Cool a 40 wt% aqueous solution of methylamine in a four-necked flask to 10°C in an ice-water bath.
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Add 1,4-dichloro-2-butanol dropwise while maintaining the temperature at 15°C.
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Transfer the mixture to an autoclave, seal, and pressurize to 1.0 ± 0.1 MPa.
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Heat the mixture to 120°C and stir for approximately 10 hours.
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After the reaction, cool the mixture to room temperature and discharge the contents.
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Slowly add sodium hydroxide, keeping the temperature below 50°C, to liberate methylamine gas and precipitate solids. Stir for 1 hour.
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Filter the mixture. The filtrate will separate into layers.
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To the upper organic layer, add ethanol and anhydrous magnesium sulfate and stir for 2-3 hours.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude oily liquid.
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Purify the crude product by vacuum distillation to yield 1-Methyl-3-pyrrolidinol.
This protocol is a general procedure for Fischer esterification and would require optimization for this specific reaction.
Materials:
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1-Methyl-3-pyrrolidinol
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Benzoic acid
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Concentrated sulfuric acid (catalyst)
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Methylene chloride (or other suitable solvent)
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5% Sodium carbonate solution
Procedure (adapted from general esterification methods[5]):
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In a round-bottom flask, combine 1-Methyl-3-pyrrolidinol and benzoic acid.
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Slowly add a catalytic amount of concentrated sulfuric acid.
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Add boiling stones and attach a reflux condenser.
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Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with methylene chloride and transfer it to a separatory funnel.
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Wash the organic layer with a 5% sodium carbonate solution to neutralize the acidic catalyst and remove unreacted benzoic acid.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Further purification can be achieved through column chromatography or distillation.
Biological Activity and Signaling Pathways
There is no information available in the searched literature regarding the biological activity or any associated signaling pathways of 1-Methyl-3-pyrrolidinyl Benzoate. Further research is required to determine its pharmacological profile.
Safety and Handling
Specific safety and handling information for 1-Methyl-3-pyrrolidinyl Benzoate is not detailed in the available search results. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area.
Conclusion
1-Methyl-3-pyrrolidinyl Benzoate is a known chemical entity with limited publicly available data on its properties and synthesis. The proposed synthetic route via Fischer esterification of 1-Methyl-3-pyrrolidinol and benzoic acid is a chemically sound and feasible approach. Further experimental investigation is necessary to fully characterize its physicochemical properties, biological activity, and safety profile. This guide serves as a foundational resource for researchers interested in the synthesis and study of this compound.
References
- 1. Pyrrolidine Derivatives [myskinrecipes.com]
- 2. scribd.com [scribd.com]
- 3. 74992-96-4,4-Chlorodibenzofuran-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 5. scribd.com [scribd.com]

